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molecular formula C12H14O3 B7935831 4-(Cyclopropylmethoxy)-2-methylbenzoic acid

4-(Cyclopropylmethoxy)-2-methylbenzoic acid

Cat. No. B7935831
M. Wt: 206.24 g/mol
InChI Key: AEIMGUODOKKOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501804B2

Procedure details

A suspension of (bromomethyl)cyclopropane (20.0 g, 148 mmol), 4-hydroxy-2-methylbenzoic acid (10.1 g, 66.4 mmol) and potassium carbonate (22.0 g, 159 mmol) in DMF (150 mL) was stirred at 60° C. overnight. Ethyl acetate was added thereto, the mixture was left standing, and the resulting precipitate was removed by filtration. The filtrate was concentrated under reduced pressure, water was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. To the obtained residue were added methanol (50 mL), water (50 mL), THF (100 mL) and lithium hydroxide monohydrate (3.00 g, 71.4 mmol), and the mixture was stirred at 50° C. for 3 hr. After being allowed to cool to room temperature, the mixture was acidified with 1N hydrochloric acid, and the resulting precipitate was collected by filtration, washed with water, and dried to give the title compound (13.5 g, yield 92%) as a white solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium hydroxide monohydrate
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH2:5][CH2:4]1.[OH:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([CH3:16])[CH:8]=1.C(=O)([O-])[O-].[K+].[K+].O.[OH-].[Li+].Cl>CN(C=O)C.C1COCC1.O.CO.C(OCC)(=O)C>[CH:5]1([CH2:4][O:6][C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([CH3:16])[CH:8]=2)[CH2:3][CH2:2]1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
10.1 g
Type
reactant
Smiles
OC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
lithium hydroxide monohydrate
Quantity
3 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)COC1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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